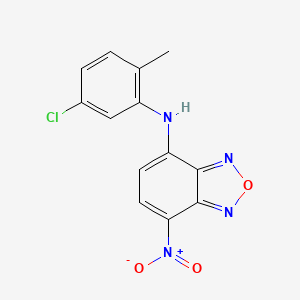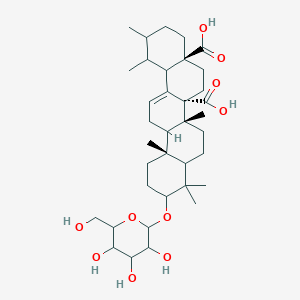
Cinchonaglycoside C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonaglycoside C is a natural product derived from the bark of the Cinchona tree, which is native to South America. The Cinchona tree has been historically significant due to its use in traditional medicine, particularly for the treatment of malaria. This compound is one of the glycosides found in the bark, and it has garnered interest for its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cinchonaglycoside C typically involves the extraction of the compound from the bark of the Cinchona tree. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques. The reaction conditions for the synthesis of this compound are optimized to maintain the integrity of the glycoside structure.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction processes. The bark of the Cinchona tree is harvested and subjected to solvent extraction. The crude extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to isolate this compound in its pure form. The industrial process ensures a consistent and high yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Cinchonaglycoside C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products are often studied for their potential biological activities.
Aplicaciones Científicas De Investigación
Cinchonaglycoside C has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology: It is studied for its effects on cellular processes and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other diseases.
Industry: It is used in the development of nutraceuticals and natural products with health benefits.
Mecanismo De Acción
The mechanism of action of Cinchonaglycoside C involves its interaction with specific molecular targets and pathways. It is known to inhibit the synthesis of certain proteins, which can lead to the inhibition of viral replication and other biological processes. The molecular targets include enzymes and receptors that are critical for the survival and proliferation of pathogens.
Comparación Con Compuestos Similares
Cinchonaglycoside C is compared with other similar compounds such as quinine, quinidine, cinchonidine, and cinchonine. These compounds share a similar quinoline alkaloid structure but differ in their specific functional groups and pharmacological activities. This compound is unique due to its glycoside moiety, which contributes to its distinct biological activities.
List of Similar Compounds
- Quinine
- Quinidine
- Cinchonidine
- Cinchonine
This compound stands out due to its unique glycoside structure, which imparts specific pharmacological properties that are not observed in other Cinchona alkaloids.
Propiedades
Fórmula molecular |
C36H56O10 |
|---|---|
Peso molecular |
648.8 g/mol |
Nombre IUPAC |
(4aS,6aR,6bR,12aR)-1,2,6b,9,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid |
InChI |
InChI=1S/C36H56O10/c1-18-9-14-35(30(41)42)15-16-36(31(43)44)20(25(35)19(18)2)7-8-23-33(5)12-11-24(32(3,4)22(33)10-13-34(23,36)6)46-29-28(40)27(39)26(38)21(17-37)45-29/h7,18-19,21-29,37-40H,8-17H2,1-6H3,(H,41,42)(H,43,44)/t18?,19?,21?,22?,23?,24?,25?,26?,27?,28?,29?,33-,34+,35-,36+/m0/s1 |
Clave InChI |
AXNXSFBKZQIMPF-QNULCOFFSA-N |
SMILES isomérico |
CC1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
SMILES canónico |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclopentyl-10,12,15-trimethyl-2-thia-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-6-carboxamide](/img/structure/B12433436.png)
![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-lambda5-phosphane](/img/structure/B12433449.png)
![disodium;[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12433455.png)
![(1R,2R)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide;(1S,2S)-N-[(2S,3S)-2-amino-3-methylpentyl]-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B12433456.png)
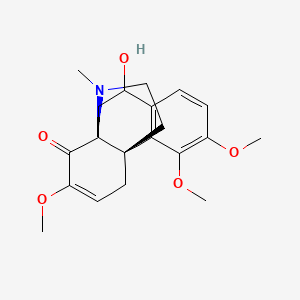
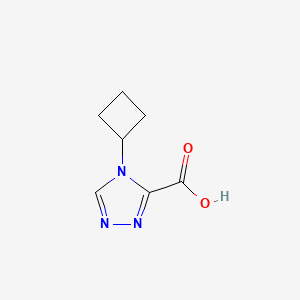
![Amino[(3-chlorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B12433467.png)
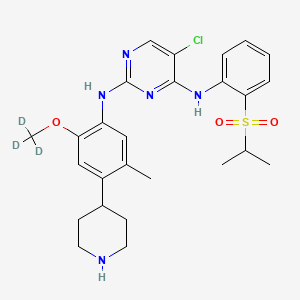
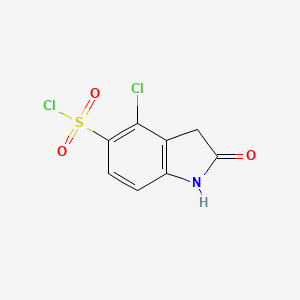
![2-(2-Methoxypropan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12433472.png)

